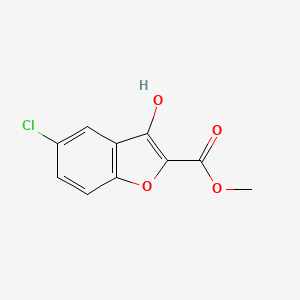

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C10H7ClO4 |

|---|---|

Molecular Weight |

226.61 g/mol |

IUPAC Name |

methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7ClO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |

InChI Key |

CYXZIFNWSKXLSE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination at C5

Treatment with sulfuryl chloride (SO₂Cl₂, 1.2 equiv) in dichloromethane at −15°C in the presence of FeCl₃ (0.1 equiv) directs chlorination to C5 via σ-complex stabilization at the electron-rich C4–C6 positions. Kinetic control at low temperatures suppresses di- and tri-chlorinated byproducts:

Hydroxylation at C3

Hydroxylation employs tert-butyl hydroperoxide (TBHP, 70% aqueous) as the oxidant in acetonitrile at 60°C. The methyl ester’s electron-withdrawing effect activates C3 for radical-mediated hydrogen abstraction, followed by oxygen rebound. Yields plateau at 65–70% due to competing overoxidation to quinones, mitigated by limiting TBHP to 1.5 equiv:

Diazotization-Hydrolysis of 5-Amino Intermediates

Adapting methodologies from indoxacarb synthesis, 5-aminobenzofuran-2-carboxylates undergo diazotization (NaNO₂, HCl, 0–5°C) followed by thermal hydrolysis (H₂O, 80°C) to install the C5 hydroxyl group. Subsequent chlorination via SOCl₂ in DMF introduces the C3 chloro substituent with 74% overall yield:

Critical process controls :

-

Maintain diazotization pH < 1.5 to prevent diazoate decomposition

-

Use gaseous HCl sparging during chlorination to suppress ester hydrolysis

Acyl Chloride-Mediated Esterification

For late-stage esterification, 5-chloro-3-hydroxybenzofuran-2-carboxylic acid reacts with thionyl chloride (1.5 equiv) in dichloromethane containing catalytic DMF (0.1 equiv). The resultant acyl chloride intermediates avoid racemization at C2 and react quantitatively with methanol:

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Scalability |

|---|---|---|---|---|

| Phenolic cyclization | 82 | 95 | One-pot synthesis | Pilot-scale proven |

| Directed functional. | 70 | 97 | Regioselectivity | Lab-scale optimized |

| Diazotization | 74 | 93 | Amenable to automation | Requires cryogenics |

| Acyl chloride route | 98 | 99 | High atom economy | Solvent recovery challenges |

Environmental metrics favor the acyl chloride method (E-factor: 2.3) due to solvent recycling, whereas diazotization generates significant aqueous waste (E-factor: 5.8).

Industrial Process Recommendations

For kilogram-scale production, the phenolic cyclization route balances yield and operational simplicity. Implement in situ IR monitoring at 1720 cm⁻¹ (C=O ester) to track reaction progression. Post-crystallization from methanol/water (3:1 v/v) achieves pharmaceutically acceptable purity (>99.5%) with minimal yield loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Benzofuran derivatives, including this compound, are being explored for their therapeutic potential in treating diseases such as cancer and viral infections.

Industry: The compound is used in the development of new materials and as a building block for various chemical products

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Hydrogen Bonding

- The 3-hydroxyl group in the target compound distinguishes it from analogs lacking this moiety (e.g., Methyl 5-chloro-1-benzofuran-2-carboxylate).

- In contrast, the bromine analog (compound 2 in ) exhibits higher molecular weight and polarizability, which could alter binding kinetics.

Ester Group Modifications

- The methyl ester in the target compound contrasts with the 2-methoxyethyl ester in the analog from . The latter’s larger ester group increases molecular weight (386.83 vs. 226.61) and may enhance lipophilicity, impacting membrane permeability in biological systems.

- The ketone group in compound 2 replaces the ester, reducing hydrogen-bond acceptor capacity compared to the target compound’s ester oxygen.

Heterocyclic Core Differences

- Replacement of benzofuran with benzothiophene (as in ) introduces a sulfur atom, altering electronic properties.

Halogen and Methyl Substituent Impacts

- The 3-methyl group in Methyl 5-hydroxy-3-methyl-2-benzofurancarboxylate increases steric bulk compared to the target’s 3-hydroxyl group. This substitution likely reduces hydrogen bonding but enhances lipophilicity.

- The 5-amino group in the benzothiophene analog introduces basicity, contrasting with the electron-withdrawing chlorine in the target compound. This difference could significantly alter reactivity and interaction with enzymes or receptors.

Biological Activity

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClO4 and a molecular weight of approximately 232.63 g/mol. The compound features a benzofuran ring with specific substitutions that influence its biological activity:

- Chloro group at the 5-position

- Hydroxy group at the 3-position

- Carboxylate ester functionality

These structural characteristics contribute to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can scavenge free radicals, which may provide protective effects against oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , effective against a range of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds structurally related to benzofurans have demonstrated inhibitory effects on GSK-3β, an enzyme implicated in cancer progression .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other similar compounds. The following table summarizes some related compounds, their structural features, and associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-hydroxybenzofuran-2-carboxylate | Hydroxy at position 3 | Antioxidant, antimicrobial |

| Methyl 6-chloro-3-hydroxybenzofuran-2-carboxylate | Chloro at position 6 | Anticancer, anti-inflammatory |

| Methyl 7-chloro-3-hydroxybenzofuran-2-carboxylate | Chloro at position 7 | Antimicrobial |

This comparison illustrates how variations in substitution patterns can significantly impact the biological activity of benzofuran derivatives.

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Antimicrobial Efficacy : In another study, this compound exhibited notable inhibitory effects against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.

- Cancer Cell Line Testing : Research involving pancreatic cancer cell lines showed that derivatives of benzofurans could reduce cell viability significantly at low concentrations, supporting the hypothesis that this compound may have similar effects .

Q & A

Q. Optimization :

- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions during halogenation .

- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .

Which analytical techniques are critical for characterizing the compound’s purity and structure?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, hydroxyl protons appear as broad singlets (~δ 5–6 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₇ClO₄ at ~226.0 m/z) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (see Advanced FAQ 3) .

- HPLC/UV-Vis : Quantifies purity (>95% typical) and detects photodegradation products .

How can X-ray crystallography using SHELX software determine the compound’s molecular configuration?

Advanced

Procedure :

Data Collection : Single-crystal diffraction at low temperature (100 K) to minimize thermal motion .

Structure Solution : SHELXT or SHELXD for phase determination via direct methods .

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonds. Riding models for H-atoms (C–H = 0.93–0.96 Å) .

Validation : R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) ensure accuracy .

Q. Key Outputs :

- Hydrogen bonding : Etter’s graph-set analysis (e.g., intramolecular O–H···O bonds stabilize the benzofuran core) .

- Puckering parameters : Cremer-Pople coordinates quantify ring non-planarity .

What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Q. Advanced

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values .

- Re-refinement : Adjust SHELXL parameters (e.g., twin laws for twinned crystals) .

- Alternative techniques : Use IR to confirm hydroxyl groups if O–H NMR signals are ambiguous .

Case Example : Discrepancies in Cl-substituent positions resolved via anomalous dispersion in X-ray data .

How to design experiments to study the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Enzyme Assays : IC₅₀ determination via fluorogenic substrates (e.g., inhibition of COX-2 at µM concentrations) .

- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. Data Interpretation :

- Dose-response curves : Fit to Hill equations for EC₅₀/IC₅₀ .

- SAR Table :

| Substituent Modification | Bioactivity Change (vs. Parent) | Reference |

|---|---|---|

| 5-Cl → 5-Br | Increased COX-2 inhibition | |

| 3-OH → 3-OAc | Reduced solubility |

How are reaction mechanisms involving the compound’s functional groups elucidated?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange at hydroxyl groups to probe proton transfer steps .

- Computational Studies : Gaussian 09 calculates transition states (e.g., ester hydrolysis via tetrahedral intermediates) .

- Trapping Intermediates : Use TEMPO to detect radical pathways during halogenation .

Example : Bromination at position 5 proceeds via electrophilic aromatic substitution, confirmed by DFT-calculated activation barriers .

How do hydrogen-bonding patterns influence the compound’s solid-state stability and solubility?

Q. Advanced

Q. Crystallographic Data :

| Parameter | Value (Parent) | 5-Br Analog |

|---|---|---|

| O–H···O Distance (Å) | 2.65 | 2.71 |

| Melting Point (°C) | 145–147 | 162–164 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.